molecular formula C8H14O B8785603 3-Octyn-2-ol CAS No. 41746-22-9

3-Octyn-2-ol

Cat. No. B8785603
Key on ui cas rn: 41746-22-9
M. Wt: 126.20 g/mol
InChI Key: RRRODBVLAIUQDT-UHFFFAOYSA-N
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Patent
US06284918B1

Procedure details

To a solution of 1-hexyne (116, 2 g, 24.3 mmol) in 30 mL of freshly distilled THF at −78° C. was added n-BuLi (2.5 M solution in hexanes, 11 mL, 27 mmol) under argon (FIG. 2M). The resultant yellow solution was stirred at −78° C. for 30 min and 0° C. for 15 min. Acetaldehyde (˜2 mL) was added to this solution at −78° C. and the reaction mixture was allowed to stir at rt for 3 h. The reaction was quenched with saturated NH4Cl and extracted with Et2O (3×30 mL). The combined organic solution was washed with water, dried (MgSO4), filtered, and concentrated in vacuo. Chromatography on silica gel (EtOAc:hexanes, 1:99, then 10:90) gave 117 as a colorless oil (2.1 g, 73%). 1H NMR (CDCl3) δ4.48-4.52 (q, 1 H, J=6.0 Hz, CH), 2.17-2.22 (d of t, 2 H, J=6.7 Hz and 1.5 Hz, CH2), 1.37-1.65 (complex m, 7 H, 4 CH2 and 1 CH3), 0.88-0.93 (t, 3 H, J=7.2 Hz, CH3).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH3:6].[Li]CCCC.[CH:12](=[O:14])[CH3:13]>C1COCC1>[CH3:13][CH:12]([OH:14])[C:1]#[C:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C#CCCCC
Name
Quantity
11 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resultant yellow solution was stirred at −78° C. for 30 min and 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at rt for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×30 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C#CCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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